4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
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Overview
Description
“4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It has a molecular weight of 281.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a boiling point of 92-93 degrees . It is stored at ambient temperature .Scientific Research Applications
Photocatalytic Oxidation
Research by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives shows the high conversion and selectivity of such compounds on a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, indicating potential applications in photocatalysis (Higashimoto et al., 2009).
Reductive Aldehyde Group Modification
Arsenyev et al. (2016) describe the reduction of aldehyde groups in derivatives, leading to methoxymethyl or methyl analogues, and further oxidation into corresponding o-benzoquinones. This modification process demonstrates the chemical versatility of such compounds in synthetic chemistry (Arsenyev et al., 2016).
Linkers in Solid Phase Organic Synthesis
Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis. Their conversion to various secondary amides and subsequent cleavage from supports highlights their potential in facilitating diverse synthetic pathways in organic chemistry (Swayze, 1997).
Photochemistry of Substituted Benzaldehydes
Charlton and Koh (1988) studied the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes, indicating the impact of methoxy substituents on photochemical reactions. This research suggests applications in photochemistry and molecular design (Charlton & Koh, 1988).
Catalytic Oxidative Demethylation
Fraaije and van Berkel (1997) explored the oxidative demethylation of methoxymethylphenol by vanillyl-alcohol oxidase. The study provides insight into catalytic mechanisms relevant to biochemical and enzymatic processes, indicating potential biomedical applications (Fraaije & van Berkel, 1997).
Safety and Hazards
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAODGSNJNSJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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